molecular formula C15H12O4 B13188605 2-Oxo-3-(3-phenoxyphenyl)propanoic acid

2-Oxo-3-(3-phenoxyphenyl)propanoic acid

Cat. No.: B13188605
M. Wt: 256.25 g/mol
InChI Key: VDZGEHCETBLHDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-3-(3-phenoxyphenyl)propanoic acid is an organic compound with the molecular formula C15H12O4 It is characterized by the presence of a phenoxyphenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-(3-phenoxyphenyl)propanoic acid typically involves the reaction of 3-phenoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-(3-phenoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenoxyphenyl derivatives.

Scientific Research Applications

2-Oxo-3-(3-phenoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-3-(3-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include:

    Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.

    Signal transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-3-phenylpropanoic acid
  • 2-Oxo-3-(4-phenoxyphenyl)propanoic acid
  • 2-Oxo-3-(3,4,5-trihydroxyphenyl)propanoic acid

Uniqueness

2-Oxo-3-(3-phenoxyphenyl)propanoic acid is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

2-oxo-3-(3-phenoxyphenyl)propanoic acid

InChI

InChI=1S/C15H12O4/c16-14(15(17)18)10-11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-9H,10H2,(H,17,18)

InChI Key

VDZGEHCETBLHDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.